Ethyl 4-(2-acetylphenyl)benzoate Ethyl 4-(2-acetylphenyl)benzoate
Brand Name: Vulcanchem
CAS No.: 860773-41-7
VCID: VC3851486
InChI: InChI=1S/C17H16O3/c1-3-20-17(19)14-10-8-13(9-11-14)16-7-5-4-6-15(16)12(2)18/h4-11H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol

Ethyl 4-(2-acetylphenyl)benzoate

CAS No.: 860773-41-7

Cat. No.: VC3851486

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-acetylphenyl)benzoate - 860773-41-7

Specification

CAS No. 860773-41-7
Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
IUPAC Name ethyl 4-(2-acetylphenyl)benzoate
Standard InChI InChI=1S/C17H16O3/c1-3-20-17(19)14-10-8-13(9-11-14)16-7-5-4-6-15(16)12(2)18/h4-11H,3H2,1-2H3
Standard InChI Key DQQVOXHWONJCOZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

Ethyl 4-(2-acetylphenyl)benzoate is synthesized via esterification and coupling reactions. A representative method involves:

  • Acylation and Esterification: Reacting 4-acetylbenzoic acid with ethanol in the presence of sulfuric acid, as demonstrated in similar syntheses . For example, ethyl 4-acetylbenzoate is produced with a 92% yield under reflux conditions .

  • Suzuki-Miyaura Coupling: Nickel-catalyzed cross-coupling of halogenated precursors with boronic acids in aqueous media, a method validated for structurally related allyl phosphonates and sulfones . This approach offers functional group tolerance and high yields (up to 99%) .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound’s acetyl and ester groups make it a versatile intermediate:

  • Taxoid Derivatives: Analogous C2-benzoate modifications in paclitaxel derivatives enhance binding to β-tubulin, improving anticancer activity . For example, 3rd-generation taxoids with halogenated benzoates show potent activity against multidrug-resistant cancers .

  • Functional Group Compatibility: Tolerance to Grignard-sensitive groups (e.g., nitro, cyano) enables synthesis of complex drug candidates .

Materials Science

  • Ligands in Catalysis: Water-soluble bipyridyl ligands, similar in structure, facilitate nickel-catalyzed coupling reactions in green chemistry .

  • Polymer Synthesis: Esters with aromatic ketones are precursors for UV-stable polymers .

VendorPurityPackagingPrice (USD)
Aromsyn≥97%CustomQuote-based
MolCore≥97%1g–5kg$265–$452
TRC≥97%250mg–1g$120–$265
Combi-Blocks≥98%1g–100gQuote-based

Prices vary based on scale and purity, with bulk purchases offering cost efficiencies. Certificates of Analysis (CoA) and structural characterization data are typically provided .

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